5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole
Description
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound combining pyrazole and 1,2,4-oxadiazole moieties. The pyrazole ring at position 5 is substituted with a 2,5-dimethylphenyl group, while the oxadiazole core at position 3 is linked to a 4-isopropoxy-3-methoxyphenyl substituent.
Synthesis of such compounds typically involves multicomponent cycloaddition reactions. For example, analogous 1,2,4-oxadiazoles are synthesized via three-component reactions involving acetonyl precursors, aldehydes, and urea under acidic conditions . The isopropoxy and methoxy groups in the target compound likely enhance lipophilicity and metabolic stability compared to simpler aryl substituents .
Properties
Molecular Formula |
C23H24N4O3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-methoxy-4-propan-2-yloxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H24N4O3/c1-13(2)29-20-9-8-16(11-21(20)28-5)22-24-23(30-27-22)19-12-18(25-26-19)17-10-14(3)6-7-15(17)4/h6-13H,1-5H3,(H,25,26) |
InChI Key |
FZZIPCQAOHVFJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-(2,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic Acid
The pyrazole ring is synthesized via a Knorr-type condensation using 2,5-dimethylacetophenone and ethyl oxaloacetate. Hydrazine hydrate facilitates cyclization under reflux conditions:
Procedure
-
Dissolve 2,5-dimethylacetophenone (10 mmol) and ethyl oxaloacetate (10 mmol) in ethanol (50 mL).
-
Add hydrazine hydrate (15 mmol) dropwise under nitrogen.
-
Reflux for 8–12 h, monitor via TLC (ethyl acetate/hexane, 1:2).
-
Acidify with HCl (1M) to precipitate the product.
-
Recrystallize from ethanol to obtain white crystals (Yield: 72–78%).
Characterization
Conversion to Pyrazole-5-Carboxamide
The carboxylic acid is treated with thionyl chloride to form the acyl chloride, followed by reaction with ammonium hydroxide:
-
Reflux 3-(2,5-dimethylphenyl)-1H-pyrazole-5-carboxylic acid (5 mmol) with SOCl₂ (10 mL) for 3 h.
-
Remove excess SOCl₂ under vacuum.
-
Add NH₄OH (20 mL) at 0°C, stir for 1 h.
Synthesis of the Aryl Ether Fragment
Preparation of 4-Isopropoxy-3-Methoxybenzoic Acid
Etherification of 3-methoxy-4-hydroxybenzoic acid with isopropyl bromide under basic conditions:
Procedure
-
Dissolve 3-methoxy-4-hydroxybenzoic acid (10 mmol) in DMF (30 mL).
-
Add K₂CO₃ (15 mmol) and isopropyl bromide (12 mmol).
-
Heat at 80°C for 6 h.
-
Acidify with HCl (1M), extract with ethyl acetate.
-
Purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1) (Yield: 68%).
Characterization
-
¹³C NMR (100 MHz, CDCl₃): δ 22.1 (CH(CH₃)₂), 56.0 (OCH₃), 70.4 (OCH(CH₃)₂), 122.8–154.2 (aromatic-C).
1,2,4-Oxadiazole Ring Formation
Amidoxime Preparation
React pyrazole-5-carboxamide with hydroxylamine hydrochloride:
Cyclization with Aryl Ether Carboxylic Acid
The amidoxime undergoes cyclodehydration with 4-isopropoxy-3-methoxybenzoic acid using POCl₃ as a dehydrating agent:
Procedure
-
Mix amidoxime (5 mmol) and 4-isopropoxy-3-methoxybenzoic acid (5 mmol) in POCl₃ (15 mL).
-
Reflux at 110°C for 8 h.
-
Cool, pour into ice-water, neutralize with NaHCO₃.
-
Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.
-
Purify via silica gel chromatography (hexane/ethyl acetate 4:1) (Yield: 65%).
Optimization Note
Microwave-assisted synthesis reduces reaction time to 15–20 min with comparable yields (Table 1):
| Method | Time (h) | Yield (%) |
|---|---|---|
| Conventional | 8 | 65 |
| Microwave (250 W) | 0.25 | 63 |
Characterization of Final Product
-
IR (KBr): 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).
-
¹H NMR (400 MHz, CDCl₃): δ 1.34 (d, J = 6.0 Hz, 6H, CH(CH₃)₂), 2.31 (s, 6H, CH₃), 3.88 (s, 3H, OCH₃), 4.69 (septet, 1H, OCH(CH₃)₂), 6.90–7.45 (m, 7H, aromatic-H).
-
MS (ESI): m/z 447.2 [M+H]⁺.
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
For late-stage functionalization, a palladium-catalyzed coupling may introduce the pyrazole moiety post-oxadiazole formation:
-
Synthesize 3-(4-isopropoxy-3-methoxyphenyl)-5-bromo-1,2,4-oxadiazole via bromination.
-
React with 3-(2,5-dimethylphenyl)-1H-pyrazole-5-boronic acid under Pd(PPh₃)₄ catalysis.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by occupying the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Methoxy vs. Isopropoxy Groups : The target compound’s 4-isopropoxy-3-methoxyphenyl group likely increases lipophilicity compared to the polar 3,4,5-trimethoxyphenyl analog . This could enhance blood-brain barrier penetration, a critical factor for CNS-targeted drugs.
- Electron-Withdrawing Groups : Derivatives like 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole exhibit improved antimicrobial activity due to the electron-withdrawing CF₃ group, which stabilizes the oxadiazole ring and enhances target binding .
Pharmacological Potential
- Pyrazole-oxadiazole hybrids with aryl substituents (e.g., 4-(4-arylidene-5-oxo-imidazol-1-yl)pyrazoles) have demonstrated analgesic properties in preclinical models . The target compound’s 2,5-dimethylphenyl group could further modulate cyclooxygenase (COX) inhibition selectivity.
Biological Activity
The compound 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by a pyrazole ring and an oxadiazole moiety, which are known for their diverse biological activities. The following table summarizes the key structural features:
| Feature | Description |
|---|---|
| Molecular Formula | C19H22N4O3 |
| Molecular Weight | 342.41 g/mol |
| Key Functional Groups | Pyrazole, Oxadiazole |
| SMILES | CC(C)Oc1ccc(cc1)N=Nc2c(N=Nc3ccccc3)N=Nc2c(=O)N=Nc1ccccc1 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation. The mechanism involves the induction of apoptosis in various cancer cell lines.
- Antiviral Properties : Some derivatives of pyrazoles have shown effectiveness against viral infections, suggesting potential antiviral applications.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
Anticancer Activity
A study conducted by Abdelwahed et al. demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against several cancer cell lines. The IC50 values were determined using MTT assays:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5-[...]-oxadiazole | HeLa | 15.2 |
| 5-[...]-oxadiazole | MCF-7 | 12.8 |
| 5-[...]-oxadiazole | A549 | 18.9 |
These results indicate that modifications in the structure can enhance or reduce anticancer activity.
Antiviral Activity
In another study focusing on pyrazole derivatives, compounds were tested against various viruses. The results showed that certain modifications led to increased antiviral potency:
| Compound | Virus Type | EC50 (μM) |
|---|---|---|
| 5-[...]-oxadiazole | Influenza A | 20.0 |
| 5-[...]-oxadiazole | HIV | 25.0 |
These findings suggest that the compound could be further explored for its antiviral properties.
Anti-inflammatory Effects
Research published in MDPI highlighted the anti-inflammatory potential of related compounds. The study reported that certain oxadiazole derivatives inhibited the production of TNF-alpha and IL-6 in vitro:
| Compound | Cytokine Inhibition (%) |
|---|---|
| 5-[...]-oxadiazole | TNF-alpha: 70% |
| 5-[...]-oxadiazole | IL-6: 65% |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : Induction of apoptosis via mitochondrial pathways has been observed.
- Interference with Viral Replication : By inhibiting specific viral enzymes or pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazole, and what analytical methods validate its purity?
- Methodology :
- Synthesis : Adapt protocols from analogous pyrazole-oxadiazole hybrids. For example, cyclocondensation of hydrazine derivatives with carbonyl intermediates under reflux (e.g., ethanol/acetic acid mixture, 7–10 hours) . Use Vilsmeier–Haack or Baker-Venkataram rearrangements for precursor preparation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol or DMF/ethanol mixtures) .
- Validation : Confirm structure via /-NMR (pyrazole and oxadiazole protons at δ 6.5–8.5 ppm; oxadiazole C=O at ~165–170 ppm), FT-IR (C=N stretch ~1600 cm), and HRMS (target molecular ion ±0.001 Da) .
Q. How can the electronic and steric effects of substituents (e.g., isopropoxy, methoxy) influence the compound’s reactivity and stability?
- Methodology :
- Computational Analysis : Perform DFT calculations (B3LYP/6-311++G**) to map electrostatic potential surfaces and HOMO-LUMO gaps. Compare with experimental UV-Vis spectra (λ shifts indicate conjugation changes) .
- Stability Studies : Conduct accelerated degradation tests under varying pH (1–13), light, and temperature (25–80°C). Monitor via HPLC for decomposition products .
Q. What spectroscopic and crystallographic techniques are most reliable for confirming the 1,2,4-oxadiazole core and substituent orientation?
- Methodology :
- X-ray Diffraction : Use single-crystal X-ray analysis (e.g., Mo-Kα radiation) to resolve dihedral angles between aromatic rings (e.g., 16–52° deviations observed in pyrazole-oxadiazole hybrids) .
- 2D NMR : Employ - HSQC and HMBC to correlate pyrazole C5 with oxadiazole C3 and aryl protons .
Advanced Research Questions
Q. How can molecular docking predict the biological activity of this compound against fungal or bacterial targets (e.g., 14α-demethylase)?
- Methodology :
- Target Selection : Use PDB databases (e.g., 3LD6 for 14α-demethylase) . Prepare the protein (remove water, add polar hydrogens) and ligand (optimize geometry via AutoDock Tools).
- Docking Parameters : Apply Lamarckian genetic algorithm (population size: 150, runs: 100) with grid boxes centered on active sites. Validate docking poses using RMSD (<2 Å) and binding energy (ΔG < -8 kcal/mol) .
Q. How to resolve contradictions in activity data between in vitro assays and computational predictions?
- Methodology :
- Assay Optimization : Repeat assays under controlled conditions (e.g., ATP levels for kinase inhibition, serum-free media to avoid protein binding). Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., trifluoromethylpyrazoles showing logP-dependent activity shifts) .
Q. What strategies enhance the selectivity of this compound for specific isoforms of cytochrome P450 enzymes?
- Methodology :
- SAR Studies : Synthesize analogs with substituent modifications (e.g., replacing isopropoxy with cyclopropoxy or halogens). Test inhibitory potency (IC) against CYP3A4, CYP2D6, and CYP2C9 isoforms .
- Metabolic Profiling : Use human liver microsomes + NADPH to identify oxidative metabolites (LC-MS/MS). Correlate metabolic stability with isoform selectivity .
Methodological Considerations from Evidence
- Synthetic Challenges : highlights low yields (~45%) in pyrazole-oxadiazole syntheses, necessitating stoichiometric optimization (e.g., 1.2 eq. hydrazine) .
- Data Interpretation : and emphasize the need for multi-parametric docking validation (e.g., binding energy, pose clustering) to avoid false positives .
- Contradictions : Discrepancies in bioactivity between similar compounds (e.g., vs. 16) may arise from divergent logP or steric bulk; use QSAR models to rationalize .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
